molecular formula C17H17ClN2O3S B2513120 N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide CAS No. 303987-86-2

N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide

Cat. No.: B2513120
CAS No.: 303987-86-2
M. Wt: 364.84
InChI Key: WDIGMOOEZLXBPR-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a tert-butyl group, a chlorophenyl group, a sulfanyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a suitable benzamide derivative, followed by the introduction of the tert-butyl and chlorophenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with proteins, affecting their function. The overall effect of the compound depends on the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-chlorobenzamide: Lacks the sulfanyl and nitro groups, resulting in different chemical properties.

    4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzoic acid: Contains a carboxylic acid group instead of the tert-butyl group.

    N-tert-butyl-4-[(4-bromophenyl)sulfanyl]-3-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules.

Properties

IUPAC Name

N-tert-butyl-4-(4-chlorophenyl)sulfanyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-17(2,3)19-16(21)11-4-9-15(14(10-11)20(22)23)24-13-7-5-12(18)6-8-13/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGMOOEZLXBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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